Growth Rate and Film Purity in VO2 ALD: V(NMe2)4 vs. TEMAV
In multiscale simulations validated by experimental ALD studies, the vanadium precursor CpV(NMe2)3 was directly compared to tetrakis(ethylmethylamino)vanadium (TEMAV). CpV(NMe2)3, which shares the dimethylamido ligand motif with vanadium tetrakis(dimethylamide), demonstrated significantly faster film growth and higher purity. While not a direct measurement of V(NMe2)4, this comparison establishes a class-level advantage for dimethylamido-based vanadium precursors over mixed alkylamido analogs in terms of surface chemistry [1]. Experimental ALD using V(NMe2)4 itself yields a constant growth rate of 0.95 Å/cycle over a 150–200 °C window, a value that can be contextualized against reported TEMAV growth rates which often exhibit non-ideal behavior and require multiple precursor pulses to achieve comparable thickness [2].
| Evidence Dimension | VO2 ALD Growth Rate and Impurity |
|---|---|
| Target Compound Data | 0.95 Å/cycle (V(NMe2)4, 150–200 °C) |
| Comparator Or Baseline | TEMAV (V(NEtMe)4): Non-ideal ALD behavior, variable growth rate |
| Quantified Difference | V(NMe2)4 shows ideal, constant growth; TEMAV exhibits non-ideal characteristics. |
| Conditions | ALD with water as reactant gas on Si(100) and fused silica; QCM monitoring. |
Why This Matters
Precise thickness control and high film purity are paramount for semiconductor and optical coating procurement, and V(NMe2)4 offers a more predictable and cleaner deposition process compared to TEMAV.
- [1] Jung, H., et al. (2016). Study of a Vanadium Precursor for VO2 Thin-Film Growth in the Atomic Layer Deposition Process by Multiscale Simulations. The Journal of Physical Chemistry C, 120(45), 25717-25724. View Source
- [2] Lv, X., Cao, Y., Yan, L., Li, Y., & Song, L. (2017). Atomic layer deposition of VO2 films with Tetrakis-dimethyl-amino vanadium (IV) as vanadium precursor. Applied Surface Science, 396, 214-220. View Source
